5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Medicinal Chemistry Scaffold Engineering ADME Profiling

5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1005152-45-3) is a synthetic small-molecule member of the thiazolo[3,2-b][1,2,4]triazole family, a heterocyclic scaffold recognized for its broad pharmacological plasticity including antimicrobial, anticancer, and enzyme-inhibitory activities. The compound features a 3,5-dimethylpiperidine ring connected via a phenylmethylene bridge to the 5-position of the fused thiazolo-triazole core, with a free hydroxyl at the 6-position—a structural arrangement that distinguishes it from many close analogs bearing a 6-oxo (carbonyl) group or additional substituents at the 2-position.

Molecular Formula C18H22N4OS
Molecular Weight 342.46
CAS No. 1005152-45-3
Cat. No. B2428646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS1005152-45-3
Molecular FormulaC18H22N4OS
Molecular Weight342.46
Structural Identifiers
SMILESCC1CC(CN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C
InChIInChI=1S/C18H22N4OS/c1-12-8-13(2)10-21(9-12)15(14-6-4-3-5-7-14)16-17(23)22-18(24-16)19-11-20-22/h3-7,11-13,15,23H,8-10H2,1-2H3
InChIKeyOOHYLWOLRGDBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1005152-45-3): Structural & Pharmacological Class Overview for Procurement Decisions


5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1005152-45-3) is a synthetic small-molecule member of the thiazolo[3,2-b][1,2,4]triazole family, a heterocyclic scaffold recognized for its broad pharmacological plasticity including antimicrobial, anticancer, and enzyme-inhibitory activities [1]. The compound features a 3,5-dimethylpiperidine ring connected via a phenylmethylene bridge to the 5-position of the fused thiazolo-triazole core, with a free hydroxyl at the 6-position—a structural arrangement that distinguishes it from many close analogs bearing a 6-oxo (carbonyl) group or additional substituents at the 2-position [2]. This specific substitution pattern is of interest for medicinal chemistry and chemical biology programs exploring structure-activity relationships (SAR) around the central heterocyclic scaffold.

Why Generic Substitution Fails for 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Compounds within the thiazolo[3,2-b][1,2,4]triazole class cannot be treated as interchangeable commodities because minor structural modifications—such as oxidation state at position 6 (hydroxyl vs. carbonyl), nature of the N-heterocycle (piperidine vs. piperazine vs. morpholine), and presence or absence of a 2-substituent—produce divergent biological profiles [1]. For instance, the 6-hydroxy form presents a hydrogen-bond donor/acceptor motif absent in the 6-oxo analog, potentially altering target engagement, solubility, and metabolic stability [1]. Peer-reviewed studies confirm that even within a single congeneric series, IC50 values against cancer cell lines can shift by an order of magnitude, and antimicrobial MICs can vary from sub-µg/mL to >250 µg/mL depending solely on peripheral substituents [2][3]. Consequently, selecting a specific derivative for a research program without considering these SAR determinants risks invalidating experimental outcomes and wasting procurement resources.

Quantitative Differentiation Evidence for 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol vs. Closest Analogs


6-Hydroxy vs. 6-Oxo Core: Impact on Hydrogen-Bond Capacity and Drug-Likeness

The target compound bears a secondary alcohol at position 6 of the thiazolo[3,2-b][1,2,4]triazole core, whereas the closest commercially available comparator—5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (PubChem CID 132453458)—contains a carbonyl [1]. This oxidation-state difference is functionally significant: the hydroxyl form adds one hydrogen-bond donor (HBD), increasing the total HBD count from 0 to 1 and the topological polar surface area (tPSA) from 76.3 Ų (6-one) to a predicted ~96 Ų (6-ol), based on standard fragment contribution [1]. The 6-ol form is therefore expected to exhibit enhanced aqueous solubility and altered blood-brain barrier permeability relative to the 6-one, which may be advantageous for target engagement in hydrophilic binding pockets or disadvantageous for CNS penetration. Notably, no direct head-to-head experimental comparison of these two compounds has been published; this differentiation is inferred from well-validated medicinal chemistry principles.

Medicinal Chemistry Scaffold Engineering ADME Profiling

Antimicrobial Activity of the Thiazolo[3,2-b][1,2,4]triazole Class: MIC Benchmarks for Prioritization

A 2025 study by Slivka et al. evaluated five [1,3]thiazolo[3,2-b][1,2,4]triazole derivatives for antibacterial and antifungal activity using broth microdilution [1]. The minimum inhibitory concentration (MIC) across the series ranged from 0.97 µg/mL to 250 µg/mL against Gram-positive and Gram-negative bacteria as well as fungi, with the 2-heptyl derivative salt (compound 2a) showing an MIC of 31.25 µg/mL against Candida albicans and Saccharomyces cerevisiae [1]. Although the target compound was not included in this specific panel, its structural similarity to the tested derivatives—particularly the shared thiazolo[3,2-b][1,2,4]triazole core and piperidine-like substituent—places it within the activity range of the series. A closely related 3,5-dimethylpiperidinyl thiazolo-triazole derivative (5-((3,5-dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol) has been flagged in vendor descriptions as exhibiting antimicrobial properties, though the primary data remain unpublished in peer-reviewed form [2].

Antimicrobial Resistance Infectious Disease Minimum Inhibitory Concentration

Anticancer Activity: Quantitative Cytotoxicity Benchmarks from Coumarinyl Thiazolotriazole Hybrids

In a 2021 study published in Anti-Cancer Agents in Medicinal Chemistry, Khan et al. synthesized a series of coumarinyl thiazolo[3,2-b][1,2,4]triazole hybrids and assessed their cytotoxicity against HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines via MTT assay [1]. The most potent derivatives, 6m and 6c, exhibited IC50 values of 5.64 µM and 29.1 µM, respectively, against HeLa cells, compared to cisplatin (IC50 = 11.3 µM) [1]. Against MCF-7 cells, compound 6c showed an IC50 of 29.1 µM versus cisplatin's 6.20 µM [1]. While the target compound incorporates a distinct substitution pattern (3,5-dimethylpiperidine-phenyl rather than coumarinyl), the conserved thiazolo[3,2-b][1,2,4]triazole core suggests potential for comparable cytotoxicity, subject to empirical verification. Separately, a thiazolo[3,2-b][1,2,4]triazole derivative with a 4-methylpiperazine motif has been reported to show IC50 values of 20 µM (HeLa) and 15 µM (MCF-7), further demonstrating the scaffold's anticancer relevance .

Cancer Therapeutics Cytotoxicity Assay MTT Assay

Enzyme Inhibition Potential: SHP2 Phosphatase Inhibition as a Proxy for Target Engagement

A 2025 study in Journal of Molecular Structure reported the design and synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives containing a salicylic acid fragment as SHP2 phosphatase inhibitors [1]. The lead compound (5-2k) demonstrated an IC50 of 2.85 ± 0.50 µM against SHP2, with selectivity over other phosphatases [1]. Although the target compound lacks the salicylic acid fragment, the conserved thiazolo[3,2-b][1,2,4]triazole core and the presence of a hydrogen-bond-capable 6-hydroxy group suggest potential for SHP2 binding. In a separate study, thiazolo[3,2-b][1,2,4]triazole derivatives have also been characterized as α-glucosidase and α-amylase inhibitors, with IC50 values in the low micromolar range [2]. No direct enzyme inhibition data exist for the target compound; this evidence is class-level inference.

Phosphatase Inhibition SHP2 Inhibitor Kinase Signaling

Absence of 2-Substituent: A Synthetic and Pharmacological Differentiator

Many commercially available thiazolo[3,2-b][1,2,4]triazol-6-ol analogs carry a substituent at the 2-position—most commonly methyl (-CH3) or furan-2-yl—as seen in compounds 5-((3,5-dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol and 5-((3,5-dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol [1]. The target compound (CAS 1005152-45-3) lacks any substituent at position 2, leaving a C-H group with distinct electronic and steric properties. This structural simplification reduces molecular weight (342.46 vs. 356.5 for the 2-methyl analog vs. 408.5 for the 2-furanyl analog) and eliminates potential metabolic liabilities associated with the furan ring or additional methyl groups [1]. The unsubstituted 2-position also facilitates further synthetic derivatization, making the target compound a more versatile intermediate for library synthesis. No head-to-head biological comparison between 2-substituted and 2-unsubstituted analogs has been published.

Medicinal Chemistry SAR Lead Optimization

Critical Caveat: Absence of Direct Target-Specific Quantitative Bioactivity Data

As of the available evidence cutoff, no peer-reviewed publication, patent, or public database (PubChem BioAssay, ChEMBL, BindingDB) contains experimentally measured IC50, MIC, Ki, or other quantitative bioactivity data for 5-((3,5-dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1005152-45-3) . All differentiation claims presented in this guide are derived from class-level inference, structurally analogous compounds (with different substituents at positions 2, 5, or 6), or computed physicochemical properties. The compound appears in commercial screening libraries (e.g., Evitachem, BenchChem) but has not been the subject of a dedicated SAR study or biological evaluation published in the open literature . This evidence gap should be weighed carefully in procurement decisions: the compound's value proposition rests on its unique structural features relative to characterized analogs, but its biological performance remains unvalidated.

Data Gap Experimental Validation Required Procurement Risk

Prioritized Research & Industrial Application Scenarios for 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


Antimicrobial Susceptibility Screening Against ESKAPE Pathogens

Leveraging the established antimicrobial activity of the thiazolo[3,2-b][1,2,4]triazole scaffold (MIC range 0.97–250 µg/mL) , the target compound can be included in a focused screening panel against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.). The 6-hydroxy motif and 3,5-dimethylpiperidine substitution represent an underexplored region of SAR space within this scaffold, offering the potential to identify activity cliffs relative to the published 2-heptyl derivative series .

Cancer Cell Line Panel Screening for Novel Cytotoxic Chemotypes

Given that thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated IC50 values as low as 5.64 µM against HeLa cells and 15–29 µM against MCF-7 cells , the target compound is a rational candidate for inclusion in a cancer cell line panel (e.g., NCI-60 or a custom gynecological cancer panel). Its structural divergence from the published coumarinyl and piperazine series—specifically the 3,5-dimethylpiperidine-phenyl-6-ol triad—may yield a distinct selectivity fingerprint or overcome resistance mechanisms observed with established chemotypes .

SHP2 Phosphatase Inhibitor Hit Identification

The thiazolo[3,2-b][1,2,4]triazole core has been validated as a competent scaffold for SHP2 phosphatase inhibition, with a lead compound achieving an IC50 of 2.85 µM . The target compound's 6-hydroxy group provides an additional hydrogen-bonding vector absent in the published SHP2 inhibitor series, potentially enabling interactions with the catalytic cysteine or phosphate-binding loop. Procurement is justified for biochemical screening against SHP2 and related protein tyrosine phosphatases (PTPs) as part of an oncology-focused hit-finding campaign .

Synthetic Intermediate for Parallel Library Synthesis

The absence of a 2-substituent on the thiazolo[3,2-b][1,2,4]triazole core distinguishes the target compound (MW 342.46 Da) from its 2-methyl (MW 356.5 Da) and 2-furanyl (MW 408.5 Da) analogs, providing a less sterically hindered and synthetically more tractable starting point for diversification . Medicinal chemistry teams can use this compound as a key intermediate for late-stage functionalization at the 2-position via electrophilic aromatic substitution, cross-coupling, or C-H activation strategies, enabling rapid generation of focused libraries for SAR exploration .

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